molecular formula C18H11N5O6 B14164345 N-(2,4,6-trinitrophenyl)carbazol-9-amine CAS No. 3685-38-9

N-(2,4,6-trinitrophenyl)carbazol-9-amine

Cat. No.: B14164345
CAS No.: 3685-38-9
M. Wt: 393.3 g/mol
InChI Key: FRLJBDXFYGRMJG-UHFFFAOYSA-N
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Description

N-(2,4,6-trinitrophenyl)carbazol-9-amine: is a chemical compound with the molecular formula C18H11N5O6 and a molecular weight of 393.31 g/mol It is known for its complex structure, which includes multiple aromatic rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-trinitrophenyl)carbazol-9-amine typically involves the nitration of carbazole derivatives. The process begins with the nitration of carbazole to form 2,4,6-trinitrocarbazole, which is then reacted with an amine to produce the final compound. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the large volumes of chemicals. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: N-(2,4,6-trinitrophenyl)carbazol-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

N-(2,4,6-trinitrophenyl)carbazol-9-amine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N-(2,4,6-trinitrophenyl)carbazol-9-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can participate in redox reactions, influencing cellular processes. Additionally, its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function .

Comparison with Similar Compounds

  • 2,4,6-trinitrophenylhydrazine
  • 2,4,6-trinitrophenylmethanol
  • 2,4,6-trinitrophenylamine

Comparison: N-(2,4,6-trinitrophenyl)carbazol-9-amine is unique due to its combination of a carbazole core with multiple nitro groups. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds.

Properties

CAS No.

3685-38-9

Molecular Formula

C18H11N5O6

Molecular Weight

393.3 g/mol

IUPAC Name

N-(2,4,6-trinitrophenyl)carbazol-9-amine

InChI

InChI=1S/C18H11N5O6/c24-21(25)11-9-16(22(26)27)18(17(10-11)23(28)29)19-20-14-7-3-1-5-12(14)13-6-2-4-8-15(13)20/h1-10,19H

InChI Key

FRLJBDXFYGRMJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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